3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde
CAS No.:
Cat. No.: VC15997006
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N3O |
|---|---|
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 3-aminoimidazo[1,2-a]pyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C8H7N3O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H,9H2 |
| Standard InChI Key | FTPHGCVADNPHCB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC(=C(N2C=C1)N)C=O |
Introduction
Structural and Chemical Characteristics
The imidazo[1,2-a]pyridine scaffold is a bicyclic system comprising fused imidazole and pyridine rings. In 3-aminoimidazo[1,2-a]pyridine-2-carbaldehyde, the 3-position is substituted with an amino group (-NH₂), while the 2-position features a formyl group (-CHO). This arrangement introduces both nucleophilic (amino) and electrophilic (aldehyde) reactivity, enabling diverse chemical modifications.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 3-aminoimidazo[1,2-a]pyridine-2-carbaldehyde |
| Canonical SMILES | C1=CC2=NC(=C(N2C=C1)N)C=O |
| InChI Key | FTPHGCVADNPHCB-UHFFFAOYSA-N |
The aldehyde group enhances solubility in polar solvents, while the aromatic system contributes to stability. Spectroscopic data, such as NMR and IR, would typically confirm the presence of the aldehyde (C=O stretch ~1700 cm⁻¹) and amino groups (N-H stretch ~3300 cm⁻¹) .
Synthesis Strategies
The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is a cornerstone for synthesizing imidazo[1,2-a]pyridine derivatives. This method combines 2-aminopyridines, aldehydes, and isocyanides under catalytic conditions. For 3-aminoimidazo[1,2-a]pyridine-2-carbaldehyde, the reaction likely involves:
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2-Aminopyridine: Serves as the nitrogen-rich backbone.
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Aldehyde: Introduces the formyl group at the 2-position.
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Isocyanide: Facilitates cyclization to form the imidazole ring.
Phosphotungstic acid (H₃PW₁₂O₄₀) has been employed as a green catalyst in ethanol under microwave irradiation, achieving high yields (70–90%) for related derivatives . Alternative methods may involve:
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Multi-step condensation: Sequential reactions to install the amino and aldehyde groups.
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Post-functionalization: Modifying preformed imidazo[1,2-a]pyridines via oxidation or amination.
Applications in Drug Development
Antitubercular Agents
The compound’s efficacy against multidrug-resistant tuberculosis (MDR-TB) positions it as a lead candidate. Structural optimization could improve pharmacokinetics, such as:
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Lipophilicity: Adding hydrophobic groups to enhance membrane permeability.
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Metabolic stability: Blocking susceptible sites like the aldehyde to prevent oxidation.
Hybrid Molecules
Post-synthetic modifications, such as [3+2] cycloaddition with azides, yield tetrazole hybrids (e.g., 5a–e in Scheme 2 of ). These hybrids retain antitubercular activity while introducing new bioactivity profiles.
Future Research Directions
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Mechanistic Studies: Elucidate the target(s) in M. tuberculosis, such as enzymes involved in cell wall biosynthesis.
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In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.
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Broad-Spectrum Screening: Test activity against other pathogens (e.g., Plasmodium falciparum) and cancer cell lines.
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